molecular formula C7H8N2O3 B577639 Methyl 6-amino-5-hydroxypicolinate CAS No. 1260861-99-1

Methyl 6-amino-5-hydroxypicolinate

Cat. No. B577639
M. Wt: 168.152
InChI Key: IRLQTWZTXCLRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-amino-5-hydroxypicolinate” is a chemical compound with the molecular formula C7H8N2O3 . It is a derivative of picolinic acid, which is a pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-5-hydroxypicolinate” can be represented by the InChI code: 1S/C7H8N2O3.ClH/c1-12-7(11)4-2-3-5(10)6(8)9-4;/h2-3,10H,1H3,(H2,8,9);1H . This indicates that the compound contains a methyl group (CH3), an amino group (NH2), a hydroxy group (OH), and a picolinate group (C5H3N2O2).


Physical And Chemical Properties Analysis

“Methyl 6-amino-5-hydroxypicolinate” has a molecular weight of 168.15 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.

Safety And Hazards

The safety data sheet for a similar compound, Methyl picolinate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 6-amino-5-hydroxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLQTWZTXCLRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717138
Record name Methyl 6-amino-5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-5-hydroxypicolinate

CAS RN

1260861-99-1
Record name Methyl 6-amino-5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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